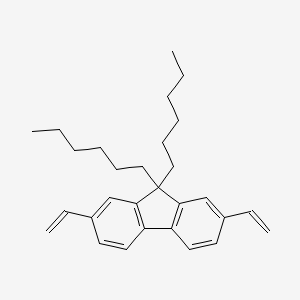

9,9-Dihexyl-2,7-divinylfluorene

Description

Structure

3D Structure

Properties

CAS No. |

203927-95-1 |

|---|---|

Molecular Formula |

C29H38 |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

2,7-bis(ethenyl)-9,9-dihexylfluorene |

InChI |

InChI=1S/C29H38/c1-5-9-11-13-19-29(20-14-12-10-6-2)27-21-23(7-3)15-17-25(27)26-18-16-24(8-4)22-28(26)29/h7-8,15-18,21-22H,3-6,9-14,19-20H2,1-2H3 |

InChI Key |

FNXQGHXCHQBMRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=C)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 9,9 Dihexyl 2,7 Divinylfluorene

Precursor Synthesis Strategies for 2,7-Dibromo-9,9-dihexylfluorene

The foundational step in producing 9,9-Dihexyl-2,7-divinylfluorene is the synthesis of its dibrominated precursor, 2,7-Dibromo-9,9-dihexylfluorene. This is achieved by the dialkylation of the C9 position of 2,7-Dibromofluorene.

Routes from 2,7-Dibromofluorene and Hexyl Halides

The most direct route to 2,7-Dibromo-9,9-dihexylfluorene involves the alkylation of 2,7-Dibromofluorene with two equivalents of a hexyl halide, typically 1-bromohexane. The reaction targets the acidic protons of the methylene (B1212753) bridge at the C9 position of the fluorene (B118485) ring system. Deprotonation by a strong base generates a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of the hexyl halide in an SN2 reaction. This process is repeated to attach the second hexyl chain.

The reaction is typically carried out in a biphasic system, requiring a method to bring the reactants together across the phase boundary, a role fulfilled by phase transfer catalysis.

Application of Phase Transfer Catalysis in Intermediate Syntheses

Phase-transfer catalysis (PTC) is a powerful technique that is instrumental in the synthesis of 9,9-dialkylfluorene derivatives. d-nb.info It facilitates the reaction between a water-soluble reactant, such as an inorganic base, and an organic-soluble reactant, like the fluorene precursor. d-nb.info In this synthesis, the phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or a commercial mixture such as Aliquat 336, transports the hydroxide (B78521) anion (OH⁻) from the aqueous phase into the organic phase. rsc.org

Once in the organic phase, the hydroxide ion is able to deprotonate the 2,7-Dibromofluorene at the C9 position. The resulting fluorenyl anion then readily reacts with the hexyl bromide present in the same organic phase. The catalyst cation then returns to the aqueous phase to repeat the cycle. This method avoids the need for expensive, anhydrous organic solvents and strong, hazardous organometallic bases, making the process more efficient, cost-effective, and scalable. researchgate.net

A representative procedure involves stirring 2,7-Dibromofluorene with a concentrated aqueous solution of a base like potassium hydroxide (KOH), the hexyl halide, and a catalytic amount of the phase-transfer catalyst at an elevated temperature.

Table 1: Representative Reaction Conditions for the Synthesis of 2,7-Dibromo-9,9-dihexylfluorene via Phase-Transfer Catalysis This table is based on analogous procedures for similar 9,9-dialkylfluorene derivatives.

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 2,7-Dibromofluorene | rsc.org |

| Alkylating Agent | 1-Bromohexane or similar hexyl halide | rsc.org |

| Base | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (50% w/w aqueous solution) | rsc.org |

| Catalyst | Aliquat 336 or Tetrabutylammonium Bromide | rsc.org |

| Solvent | Toluene (B28343) or reaction may be run in the neat alkylating agent | rsc.org |

| Temperature | 85-120 °C | rsc.org |

| Reaction Time | 18 hours to overnight | rsc.org |

Terminal Vinyl Group Functionalization Approaches

With the 2,7-Dibromo-9,9-dihexylfluorene precursor in hand, the next critical stage is the introduction of vinyl groups at the 2 and 7 positions. This is typically accomplished through palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds.

Stille Coupling Reaction Protocols with Tributylvinyltin

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organotin compound with an sp²-hybridized organic halide. wikipedia.orgorganic-chemistry.org To synthesize this compound, the 2,7-Dibromo-9,9-dihexylfluorene precursor is reacted with a vinylating agent such as tributylvinyltin (vinyltributylstannane). wikipedia.org

The catalytic cycle begins with the oxidative addition of one of the C-Br bonds of the fluorene to a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], forming a Pd(II) intermediate. This is followed by a transmetalation step, where the vinyl group from the tributylvinyltin is transferred to the palladium complex, displacing the tin byproduct. The final step is reductive elimination, which forms the new carbon-carbon bond between the fluorene ring and the vinyl group, yielding the product and regenerating the Pd(0) catalyst to continue the cycle. wikipedia.org The reaction is performed twice to substitute both bromine atoms.

Table 2: General Protocol for Stille Coupling Vinylation This table outlines a typical, non-optimized protocol for the vinylation of aryl dihalides.

| Parameter | Description | Reference |

|---|---|---|

| Substrate | 2,7-Dibromo-9,9-dihexylfluorene | ossila.com |

| Reagent | Tributylvinyltin | wikipedia.org |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | researchgate.net |

| Solvent | Anhydrous Toluene or DMF | thaiscience.info |

| Conditions | Inert atmosphere (Argon or Nitrogen) | |

| Temperature | Reflux (approx. 110-153 °C depending on solvent) | |

| Reaction Time | 24-48 hours |

Heck Coupling Reaction for Vinyl Group Introduction

The Heck reaction provides an alternative pathway for vinylation, coupling the aryl halide directly with an alkene, often ethylene (B1197577) gas, in the presence of a palladium catalyst and a base. libretexts.org The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition of the C-Br bond to the Pd(0) center. libretexts.org The resulting arylpalladium intermediate then undergoes migratory insertion with the alkene (e.g., ethylene).

A final β-hydride elimination step forms the desired vinyl C=C double bond on the fluorene core and a palladium-hydride species. The base, typically a hindered amine like triethylamine (B128534) or an inorganic base such as potassium carbonate, is required to neutralize the hydrogen bromide generated during the reaction and regenerate the Pd(0) catalyst from the palladium-hydride intermediate, thus closing the catalytic cycle. libretexts.org The choice of phosphine (B1218219) ligands is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency.

Table 3: General Protocol for Heck Coupling Vinylation This table outlines a typical, non-optimized protocol for the vinylation of aryl dihalides.

| Parameter | Description | Reference |

|---|---|---|

| Substrate | 2,7-Dibromo-9,9-dihexylfluorene | |

| Reagent | Ethylene gas or a vinyl equivalent | libretexts.org |

| Catalyst | Palladium(II) Acetate [Pd(OAc)₂] with a phosphine ligand (e.g., Tri(o-tolyl)phosphine) | |

| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | |

| Solvent | DMF or Acetonitrile | |

| Conditions | Pressurized vessel (for ethylene gas), inert atmosphere | |

| Temperature | 80-120 °C | |

| Reaction Time | 12-24 hours |

Polymerization Pathways and Mechanisms for 9,9 Dihexyl 2,7 Divinylfluorene

Homopolymerization Strategies and Resultant Polymer Architectures

The creation of homopolymers from 9,9-dihexyl-2,7-divinylfluorene is a critical step in producing materials with desirable electronic and photophysical properties. The method of polymerization directly influences the polymer's molecular weight, structural regularity, and the nature of its end groups.

Acyclic Diene Metathesis (ADMET) Polymerization: Mechanistic Considerations

Acyclic Diene Metathesis (ADMET) has emerged as a powerful technique for the synthesis of conjugated polymers, offering a high degree of control over the polymer structure. scirp.orgmdpi.com This step-growth condensation polymerization proceeds via a metathesis reaction between the vinyl groups of the monomer, releasing ethylene (B1197577) gas as the only byproduct. mdpi.comresearchgate.net The reaction is driven by the continuous removal of ethylene, which shifts the equilibrium towards the formation of high molecular weight polymer chains. researchgate.net

A key feature of ADMET is its ability to produce polymers with exclusively trans-vinylene linkages, a direct consequence of the reaction proceeding through a metallacyclobutane intermediate. researchgate.net This stereoregularity is crucial for achieving defect-free conjugation along the polymer backbone, which in turn enhances the material's performance in electronic devices. scirp.orgmdpi.com Furthermore, the polymers synthesized via ADMET using ruthenium-based catalysts typically possess vinyl groups at both chain ends, providing a handle for further functionalization. researchgate.net

The success of ADMET polymerization is heavily reliant on the choice of catalyst. Both molybdenum and ruthenium-based carbene complexes have been effectively employed in the polymerization of 2,7-divinyl-9,9-dialkylfluorenes. mdpi.comscirp.org

Molybdenum Catalysts: Schrock-type molybdenum alkylidene complexes, such as Mo(CHCMe₂Ph)(N-2,6-Me₂C₆H₃)[OC(CH₃)(CF₃)₂], have proven effective for the synthesis of high molecular weight PFV. mdpi.comacs.org These catalysts are known for their high activity.

Ruthenium Catalysts: A range of ruthenium-carbene catalysts have been investigated. While first-generation Grubbs catalysts like RuCl₂(CHPh)(PCy₃)₂ [Ru(A)] show little to no activity for this specific monomer, second and third-generation catalysts are highly effective. mdpi.comresearchgate.net Specifically, catalysts like Ru(CHPh)(Cl)₂(IMesH₂)(PCy₃) [Ru(B)] and RuCl₂(CH-2-OⁱPr-C₆H₄)(IMesH₂) [Ru(C)] have been used to produce high molecular weight PFVs with unimodal molecular weight distributions. mdpi.comresearchgate.net In contrast, catalysts such as RuCl₂(CHPh)(IMesH₂)(3-BrC₅H₄N)₂ [Ru(D)] have been found to yield only low molecular weight oligomers, likely due to the formation of dormant pyridine-coordinated species. researchgate.net The choice of solvent also plays a role; while toluene (B28343) is commonly used, dichloromethane (B109758) can improve the solubility of the resulting PFV. mdpi.com

Table 1: Efficacy of Ruthenium Catalysts in ADMET Polymerization of 2,7-divinyl-9,9-di-n-octylfluorene

| Catalyst | Activity | Resultant Polymer |

| RuCl₂(CHPh)(PCy₃)₂ [Ru(A)] | No polymerization | - |

| Ru(CHPh)(Cl)₂(IMesH₂)(PCy₃) [Ru(B)] | High | High molecular weight polymer |

| RuCl₂(CH-2-OⁱPr-C₆H₄)(IMesH₂) [Ru(C)] | High | High molecular weight polymer |

| RuCl₂(CHPh)(IMesH₂)(3-BrC₅H₄N)₂ [Ru(D)] | Low | Low molecular weight oligomers |

Data compiled from multiple research findings. mdpi.comresearchgate.net

A significant advantage of ADMET polymerization is the high degree of control it offers over the polymer's microstructure. The resulting poly(9,9-dihexylfluorene-2,7-vinylene) exhibits exclusively all-trans vinylene units, which is confirmed by ¹H NMR spectroscopy. researchgate.netscirp.org This high stereoregularity leads to a defect-free conjugated backbone, a critical factor for efficient charge transport and desirable optical properties. scirp.orgmdpi.comresearchgate.net In contrast to polymers synthesized by other methods like the Gilch or Horner-Emmons routes, which may contain structural and stereochemical defects, ADMET provides a cleaner, more well-defined polymer architecture. researchgate.netresearchgate.net This structural purity is believed to contribute to improved performance in polymer-based electronic devices. scirp.org

The ADMET methodology provides a precise route to synthesizing end-functionalized polymers. scirp.org When molybdenum catalysts are used, the living nature of the polymerization allows for termination by treating the reaction with various aldehydes in a Wittig-type cleavage reaction. acs.org This process exclusively yields end-functionalized polymers (EF-PFVs) with specific chromophores at the chain ends. acs.org

For ruthenium-catalyzed ADMET, which results in polymers with vinyl end groups, a two-step process can be employed. This involves a subsequent olefin metathesis reaction with a molybdenum-alkylidene complex, followed by the addition of an aldehyde. mdpi.com A more direct, one-pot synthesis of end-functionalized PFVs using ruthenium catalysts has also been developed through a chain-transfer mechanism with 1,2-disubstituted olefins. scirp.orgscirp.org This precise control over end-group modification opens up possibilities for creating materials with unique optical properties, such as tailored fluorescence, through energy transfer from the polymer backbone to the end groups. researchgate.net

Gilch Polymerization Approaches for Poly(fluorenevinylene)s

Gilch polymerization is a well-established and widely used method for synthesizing poly(arylene vinylene)s, including PFVs. acs.org The process typically involves the polymerization of a bis(halomethyl)aryl monomer, such as 2,7-bis(chloromethyl)-9,9-dihexylfluorene, in the presence of a strong base like potassium tert-butoxide. acs.orgthaiscience.info The reaction proceeds through a proposed p-quinodimethane intermediate. nih.gov

One of the primary advantages of the Gilch polymerization is its ability to produce high molecular weight polymers. acs.orgnih.gov For fluorene-based monomers, the use of a chloromethyl group, as opposed to a bromomethyl group, is a key factor in achieving high molecular weights. scirp.orgacs.org The resulting PFV is typically a bright yellow-green solid that is soluble in common organic solvents like chloroform, toluene, and xylene. acs.org While Gilch polymerization can be difficult to control and sometimes leads to the formation of insoluble gels, these issues were not observed in the synthesis of PFV from the dihexylfluorene monomer. acs.org The molecular weight of poly(9,9-di-n-octylfluorene-2,7-vinylene) prepared by Gilch polymerization has been reported to be higher than that obtained by ADMET polymerization in some instances. acs.org However, a significant drawback of the Gilch method is the potential for structural defects in the polymer chain, estimated to be around 10-15%, which can disrupt the conjugation. researchgate.netscirp.org

Strategies for Managing Polymerization Control and Gel Formation

Effective management of polymerization and prevention of gel formation are paramount in synthesizing high-quality polymers from this compound. Gelation, the formation of an insoluble polymer network, can arise from uncontrolled cross-linking reactions, leading to materials that are difficult to process.

Several strategies have been developed to mitigate these issues:

Monomer Purity: The purity of the this compound monomer is crucial. Impurities can act as initiators or chain transfer agents, leading to undesirable side reactions and a loss of control over the polymerization process.

Control of Stoichiometry: In step-growth polymerization reactions, such as Heck or Suzuki coupling, precise control of the stoichiometric ratio between the comonomers is essential. Any deviation can result in low molecular weight polymers or the formation of defects in the polymer chain.

Catalyst System: The choice of catalyst and its concentration can significantly influence the polymerization rate and the occurrence of side reactions. For instance, in Heck coupling, the palladium catalyst concentration and the nature of the phosphine (B1218219) ligands can be optimized to suppress cross-linking.

Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. Lowering the reaction temperature can help to slow down the polymerization rate, providing better control. The use of appropriate solvents that ensure the solubility of both the monomers and the growing polymer chains is also vital to prevent precipitation and gelation. researchgate.net

Introduction of Bulky Side Chains: The presence of the two hexyl chains at the 9-position of the fluorene (B118485) monomer helps to increase the solubility of the resulting polymers and sterically hinder close packing of the polymer chains, which can reduce the likelihood of inter-chain reactions and aggregation that may lead to gel formation. researchgate.net

Copolymerization Techniques and Architectures

Copolymerization is a versatile strategy to tailor the properties of polymers derived from this compound. By incorporating different comonomers, it is possible to fine-tune the electronic, optical, and morphological characteristics of the resulting materials for specific applications.

Alternating Copolymerization via Heck Coupling

Heck coupling is a powerful palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of conjugated polymers. In the context of this compound, this reaction typically involves the coupling of the divinylfluorene monomer with an aromatic dihalide. This method allows for the creation of well-defined alternating copolymers with a regular arrangement of monomer units along the polymer backbone.

A series of random poly(9,9-dioctyl-2,7-fluorenylenevinylene-co-N-octyl-3,6-carbazolylenevinylene) copolymers were synthesized via a versatile Suzuki-Heck reaction cascade. researchgate.net This approach demonstrates the utility of combining different coupling strategies to access complex polymer architectures. researchgate.net

Incorporation of Electron-Accepting Moieties (e.g., Oxadiazole, Benzothiadiazole)

To modulate the electronic properties of fluorene-based polymers, electron-accepting units can be incorporated into the polymer chain. This "donor-acceptor" approach leads to materials with smaller bandgaps, which is desirable for applications in organic solar cells and red-light-emitting diodes. 20.210.105nih.gov

Oxadiazole: Copolymers containing oxadiazole units exhibit improved electron injection and transport properties. The electron-deficient nature of the oxadiazole ring system complements the electron-donating character of the fluorene unit, leading to intramolecular charge transfer interactions.

Benzothiadiazole: Benzothiadiazole is another potent electron-accepting moiety. Copolymers of this compound and a benzothiadiazole derivative can exhibit significant red-shifting of their absorption and emission spectra, making them suitable for red-emitting organic light-emitting diodes (OLEDs). nih.gov For example, a copolymer of 9,9-dioctylfluorene and 4,7-di(2-thienyl)-2,1,3-benzothiadiazole showed red emission at 649 nm. nih.gov

The synthesis of these copolymers is often achieved through Suzuki coupling, where a diboronic ester derivative of the fluorene is reacted with a dibrominated electron acceptor. nih.gov

Integration of Electron-Donating Moieties (e.g., Triphenylamine)

To enhance the hole-transporting properties of fluorene-based polymers, electron-donating units can be introduced. Triphenylamine (B166846) is a well-known hole-transporting moiety that can be incorporated into the polymer backbone.

Copolymers of this compound with triphenylamine derivatives can exhibit improved thermal stability and enhanced hole-injection capabilities in OLED devices. The non-planar structure of the triphenylamine unit can also help to disrupt chain packing and suppress aggregation, leading to improved solid-state luminescence efficiency.

Co-polymerization with Pyrene (B120774) Units for Tuned Emission and Charge Transport

Pyrene is a large polycyclic aromatic hydrocarbon with excellent photoluminescence properties and good charge carrier mobility. Co-polymerization of this compound with pyrene-containing monomers can lead to polymers with tunable emission colors and balanced charge transport characteristics.

The pyrene units can act as efficient blue-emitting chromophores, and by controlling the ratio of fluorene to pyrene units, the emission color of the resulting copolymer can be tuned across the blue-green region of the spectrum. Furthermore, the extended π-system of pyrene can facilitate intermolecular charge hopping, thereby improving the charge transport properties of the material.

Strategies for Incorporating Oligothiophene Units

Oligothiophenes are another important class of comonomers that can be incorporated into fluorene-based polymers to modify their properties. The electronic and optical properties of oligothiophenes can be systematically tuned by varying the number of thiophene (B33073) rings.

Copolymerization of this compound with oligothiophene units can lead to a reduction in the bandgap of the resulting polymer. For instance, the incorporation of a terthiophene dioxide unit has been shown to produce orange- and red-light-emitting alternating polyfluorene derivatives. 20.210.105 This strategy is particularly useful for developing materials for organic photovoltaics, where a broad absorption spectrum is required. The synthesis of these copolymers can be achieved via Suzuki coupling, reacting a diboronic ester of the fluorene with a dibrominated oligothiophene. 20.210.105

| Copolymer System | Comonomer Type | Key Properties | Potential Applications |

| Fluorene-Oxadiazole | Electron-Accepting | Improved electron transport, smaller bandgap | Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs) |

| Fluorene-Benzothiadiazole | Electron-Accepting | Red-shifted emission, smaller bandgap | Red-emitting OLEDs, OSCs |

| Fluorene-Triphenylamine | Electron-Donating | Enhanced hole transport, improved thermal stability | OLEDs (hole transport layer) |

| Fluorene-Pyrene | Polycyclic Aromatic | Tunable blue-green emission, balanced charge transport | OLEDs, Organic Field-Effect Transistors (OFETs) |

| Fluorene-Oligothiophene | Electron-Rich | Reduced bandgap, broad absorption | OSCs, OFETs |

Copolymerization with Ferrocene-Containing Conjugated Monomers

The copolymerization of this compound, or its close structural analog 9,9-dioctyl-2,7-divinylfluorene, with ferrocene-containing conjugated monomers can be successfully achieved using acyclic diene metathesis (ADMET) polymerization. mdpi.com This method allows for the synthesis of copolymers where the ratio of the ferrocene (B1249389) unit's incorporation can be controlled by adjusting the monomer feed ratio. mdpi.com The resulting copolymers exhibit both the optical properties of the fluorene units and the stable, reversible electrochemical characteristics of the ferrocene moiety. mdpi.com These materials are of interest for their potential applications in electro-optical devices. The synthesis of the ferrocene-containing oligomers themselves involves a metal-free carbon-carbon bond-forming coupling reaction, and they possess all-trans-configured vinylene bonds. mdpi.com

Table 1: Copolymerization of 9,9-dioctyl-2,7-divinylfluorene with a Ferrocene-Containing Monomer (Monomer A) mdpi.com

| Feed Ratio (Monomer A : Monomer D) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

|---|---|---|---|

| 1 : 0.2 | 2100 | 3100 | 1.5 |

| 1 : 0.5 | 2300 | 3800 | 1.7 |

| 1 : 1 | 2500 | 4500 | 1.8 |

| 1 : 2 | 2800 | 5300 | 1.9 |

Synthesis with MEH-PPV for Tunable Optoelectronic Properties

Copolymers of 9,9-dialkylfluorenevinylene and poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) can be synthesized via the Gilch polymerization method. researchgate.net This approach yields high molecular weight polymers that are soluble in common organic solvents, facilitating their use in spin-coating applications for device fabrication. researchgate.net A key advantage of these copolymers is the ability to tune their optoelectronic properties. Energy transfer occurs from the wider bandgap poly(FV) segments to the smaller bandgap MEH-PPV blocks within the copolymer system. researchgate.net This results in light-emitting devices with improved performance, such as lower turn-on voltages and increased brightness and luminescence efficiencies, compared to the individual homopolymers. researchgate.net For instance, copolymers of poly(9,9-di-n-octylfluorenyl-2,7-vinylene) (PFV) and MEH-PPV have demonstrated significantly enhanced electroluminescence properties. researchgate.net

Table 2: Properties of Poly(FV-co-MEHPV) Copolymers researchgate.net

| MEH-PPV Feed Ratio (%) | Mn (x 10^4 g/mol ) | Mw (x 10^4 g/mol ) | PDI | Emission Maxima (nm) |

|---|---|---|---|---|

| 0 | 43.2 | 128 | 3.0 | 507 |

| 10 | 35.4 | 85.0 | 2.4 | 585 |

| 20 | 28.7 | 65.9 | 2.3 | 585 |

Controlled Radical Polymerization for Complex Architectures

Controlled radical polymerization (CRP) techniques are instrumental in synthesizing polymers with well-defined, complex architectures. These methods allow for precise control over molecular weight, polydispersity, and end-group functionality.

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method used to polymerize a wide array of monomers, including styrenes and (meth)acrylates, in a controlled manner. cmu.edu This technique is based on the reversible activation of dormant species, typically alkyl halides, by a transition metal complex. researchgate.net The key principle is the reversible transfer of a halogen atom between the dormant polymer chain and the transition metal catalyst. researchgate.net ATRP is tolerant of many functional groups, making it suitable for creating functional polymers. cmu.edu By employing functional initiators, specific end-groups can be incorporated into the polymer chains. cmu.edu This method has been utilized to synthesize well-defined block copolymers containing polyfluorene segments. For example, a 2-bromoisobutyrate end-capped polyfluorene can act as a macroinitiator for the ATRP of other monomers, leading to amphiphilic block copolymers. researchgate.net The ability to create such tailored macromolecular structures is crucial for applications in biomedical fields and advanced materials. nih.govnsf.gov

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that offers a metal-free approach to synthesizing well-defined polymers. The mechanism relies on the reversible homolytic cleavage of a C-ON bond in an alkoxyamine at elevated temperatures. icp.ac.ru This process generates a propagating radical and a stable nitroxide radical, which acts as a mediating agent to control the polymerization. icp.ac.ru NMP can be initiated through either a unimolecular process, using a pre-formed alkoxyamine initiator, or a bimolecular process, where a conventional radical initiator is used in the presence of a nitroxide. This technique has been used to create a variety of macromolecular architectures with controlled topologies and compositions. icp.ac.ru Recent advancements in NMP include the development of variants such as photoNMP (NMP2), which uses light to initiate the polymerization, and chemically initiated NMP (CI-NMP). nih.govnih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). wikipedia.org The RAFT process involves a degenerative chain transfer mechanism, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org A key advantage of RAFT is its compatibility with a broad range of monomers and reaction conditions. sigmaaldrich.com This technique enables the design of complex polymer architectures, including block copolymers, star polymers, and brush polymers. wikipedia.org The living character of RAFT polymerization, conferred by the retention of the thiocarbonylthio end group, allows for the synthesis of block copolymers by sequential monomer addition. sigmaaldrich.com Recent developments have even combined RAFT with step-growth polymerization mechanisms to create polymers with novel backbone structures. unc.edunsf.gov

Synthesis of Star Polymer Architectures with Site-Isolated Chromophore Cores

The synthesis of star-shaped polymers with chromophore cores allows for the creation of materials with unique photophysical properties. By using a difunctional initiator that incorporates a Förster/fluorescence resonance energy transfer (FRET) pair, it is possible to precisely place a dye at the center of a polymer chain. nih.gov Subsequent polymerization, for example via ATRP, grows polymer arms from this central core. nih.gov This approach ensures a high labeling ratio and a well-defined structure where the chromophore is site-isolated. nih.gov Such star polymers with fluorene-containing moieties have been synthesized via living anionic polymerization, resulting in polymers with a narrow molecular weight distribution. researchgate.net The architecture of these star polymers can influence the morphology of thin films, with higher molecular weight, multi-armed polymers being capable of forming highly ordered microporous films. researchgate.net These ordered structures can lead to a red-shift in the absorption and photoluminescence spectra. researchgate.net

Exploration of Sequence-Controlled Polymerization Strategies

The concept of sequence-controlled polymerization, a sophisticated method to dictate the precise arrangement of monomer units within a polymer chain, is a burgeoning field in polymer science. wikipedia.org This control allows for the synthesis of macromolecules with highly specific properties and functions, mimicking the complexity of biological polymers like proteins and DNA. wikipedia.org Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful tools for achieving a degree of sequence control in vinyl polymerizations. rsc.orgacs.org

However, a thorough search of scientific databases yields no specific studies on the application of sequence-controlled polymerization strategies to This compound . The challenges associated with controlling the polymerization of divinyl monomers, such as a high propensity for cross-linking, likely necessitate highly specialized conditions that have not been publicly reported for this specific monomer. In general, achieving sequence control with divinyl monomers is a significant synthetic hurdle due to the presence of two reactive vinyl groups.

Molecular Weight Control and Polydispersity in Polymerization Processes

The ability to control molecular weight and maintain a narrow molecular weight distribution (low polydispersity index, PDI) is crucial for tailoring the physical and electronic properties of polymers. youtube.comyoutube.com Controlled polymerization techniques, often termed living polymerizations, are designed to provide this level of precision. youtube.com For vinyl monomers, methods like anionic polymerization, ATRP, and RAFT are well-established for producing polymers with predictable molecular weights and low PDIs. acs.orgsemanticscholar.orgcmu.edu

In the context of This compound , there is a lack of published experimental data detailing the control of its molecular weight and polydispersity during polymerization. The polymerization of divinyl monomers is inherently complex. The presence of two polymerizable groups can lead to the formation of branched or cross-linked networks, making it difficult to obtain soluble, well-defined linear polymers and to control molecular weight.

For analogous systems, such as the polymerization of divinylbenzene (B73037), significant research has been dedicated to overcoming these challenges. For instance, living anionic polymerization has been employed to synthesize soluble polymers from divinylbenzene with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.05) by carefully controlling reaction conditions to favor the polymerization of only one vinyl group per monomer unit. epa.gov Similarly, ATRP and RAFT have been utilized to polymerize divinyl monomers, though often leading to branched or hyperbranched structures. researchgate.netresearchgate.net

Without specific experimental results for this compound, any discussion of its molecular weight control and polydispersity would be purely speculative. The electronic and steric properties of the fluorene core would undoubtedly influence the reactivity of the vinyl groups, meaning that conditions optimized for other divinyl monomers may not be directly transferable.

Advanced Spectroscopic and Structural Characterization of Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of fluorene-based polymers. Both ¹H and ¹³C NMR provide specific information about the polymer backbone and side chains.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the successful polymerization and identifying the key structural motifs within polymers derived from 9,9-Dihexyl-2,7-divinylfluorene. For instance, in poly(9,9-di-n-octylfluorene-2,7-vinylene)s (PFVs), the formation of the polymer is confirmed by the analysis of the end groups. acs.org The ¹H NMR spectrum of 9,9-Dioctyl-2,7-dibromofluorene, a related precursor, shows characteristic signals for the aromatic and alkyl protons, which are essential for verifying the monomer structure before polymerization.

In copolymers, such as those incorporating both fluorene (B118485) and benzothiadiazole units, ¹H NMR is used to confirm the successful grafting of the polymer onto other materials, like brominated graphene. The spectra of these complex materials reveal distinct peaks corresponding to the different monomer units within the polymer chain. researchgate.net For example, the synthesis of polyfluorene copolymers with diphenyl hydrazone and alkyl-substituted 9,10 diphenyl anthracene (B1667546) is also confirmed using NMR. researchgate.net

The chemical shifts observed in the ¹H NMR spectra provide detailed information about the electronic environment of the protons. The aromatic protons of the fluorene unit typically appear in the downfield region, while the protons of the hexyl side chains are found in the upfield region. The vinylene protons, introduced from the 2,7-divinylfluorene monomer, have characteristic shifts that confirm the formation of the vinylene linkage in the polymer backbone.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the polymer. It is used to confirm the structure of monomers and the resulting polymers. For example, the purity and structure of the 2,7-divinyl-9,9-di-n-octylfluorene monomer were confirmed by ¹³C NMR analysis before polymerization. researchgate.net

In the characterization of new ether-substituted poly(1,4-phenylene vinylene) derivatives, ¹³C NMR was used to confirm the structures of both the monomers and the resulting oligomers. acs.org Similarly, for polyfluorene with p-carborane (B1425697) in the backbone, NMR spectroscopy was a key technique for characterizing the high molecular weight, soluble, blue-emitting material. researchgate.net The analysis of poly(9,9-diphenylfluorene) by MALDI-TOF mass spectrometry, another advanced technique, was complemented by NMR to understand the polymerization process. nih.gov

The ¹³C NMR spectra of polymers derived from this compound show distinct signals for the aromatic carbons of the fluorene unit, the vinylene carbons, and the carbons of the hexyl side chains. These assignments are crucial for verifying the polymer's repeat unit structure and ensuring the absence of unwanted side products.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of polymers derived from this compound, FT-IR is used to confirm the presence of key structural features. For instance, in fluorene-benzothiadiazole based polymers, characteristic absorption bands are observed for the out-of-plane aromatic C-H flexion of the phenyl group, the C=C vibrational stretch of benzene, and the symmetrical and asymmetrical stretches of aliphatic C-H bonds in the hexylfluorene units. researchgate.net

The synthesis of new 2,4,7‐trisubstituted 9,9‐dialkyl‐9H‐fluorenes was also characterized by IR spectroscopy, among other techniques. nih.gov Furthermore, the covalent grafting of a fluorene-benzothiadiazole polymer onto brominated graphene was confirmed by FT-IR, which showed the characteristic vibrational bands of the polymer. researchgate.net

For polymers containing this compound, the FT-IR spectrum would be expected to show characteristic peaks for the aromatic C-H stretching and bending vibrations of the fluorene ring, the C-H stretching vibrations of the hexyl chains, and the C=C stretching and C-H out-of-plane bending vibrations of the vinylene groups. The presence and position of these bands provide strong evidence for the successful incorporation of the divinylfluorene monomer into the polymer structure.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. lcms.cz These parameters are critical as they significantly influence the physical and optoelectronic properties of the resulting materials. lcms.cz

For instance, the synthesis of polyfluorene with p-carborane in the backbone resulted in a high molecular weight polymer, as determined by GPC. researchgate.net In the ADMET polymerization of 2,7-divinyl-9,9-di-n-octylfluorene, GPC was used to monitor the evolution of the number-average molecular weight (Mₙ) and the PDI (Mₙ/Mₙ) over time. acs.org The molecular weights of new ether-substituted poly(1,4-phenylene vinylene) derivatives were also characterized by GPC to obtain the number-average and weight-average molecular weights and the corresponding polydispersity indices. acs.org

The molecular weight of polyfluorenes has been shown to influence their phase behavior and structure formation. researchgate.net GPC is also a crucial quality control tool for assessing the molecular weight distribution of polymers like chitosan, where a higher or lower molecular weight than required can affect its performance. lcms.cz

Below is an interactive table summarizing typical GPC data for polymers derived from divinylfluorene monomers.

| Polymer System | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Reference |

| ADMET of 2,7-divinyl-9,9-di-n-octylfluorene | Varies with time | Varies with time | acs.org |

| Polyfluorene with p-carborane | High MW | - | researchgate.net |

| Ether-substituted PPV derivatives | Oligomeric | - | acs.org |

| Poly[9,9-bis(2-ethylhexyl)-fluorene-2,7-diyl] | Various | - | researchgate.net |

Microscopic Techniques for Morphological Analysis of Polymer Films (e.g., TEM, SEM, AFM)

Microscopic techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are vital for characterizing the morphology of thin films of polymers derived from this compound. The film morphology, including the arrangement and packing of polymer chains, has a profound impact on the material's electronic and optical properties.

For example, TEM and X-ray diffraction were used to identify a metastable crystalline phase in poly(9,9-di-n-octyl-2,7-fluorene) (PFO), which influences its absorption and emission properties. researchgate.net A study on poly(9,9-dihexyl fluorene) layers grown on silicon and quartz surfaces utilized AFM to characterize the surface morphology. researchgate.net The self-organization and phase behavior of branched side-chain polyfluorene, poly[9,9-bis(2-ethylhexyl)-fluorene-2,7-diyl], were studied as a function of molecular weight, with the resulting structures analyzed by various techniques including microscopy. researchgate.net

AFM has also been used to study the microstructure of polyfluorene thin films, where solvent vapor annealing was employed to optimize the microstructure and enhance emission properties. semanticscholar.org The morphology of poly(9,9'-dihexylfluorene) nanoparticles was investigated using SEM, revealing spherical particles. researchgate.net The orientation of polyfluorene films on friction-transferred polytetrafluoroethylene substrates has been studied, revealing how the molecular weight distribution affects the lamellar thickness. documentsdelivered.com

These microscopic techniques provide a visual understanding of how processing conditions and molecular structure translate to the solid-state morphology of the polymer films, which is crucial for optimizing their performance in electronic devices.

Electronic and Optical Properties of 9,9 Dihexyl 2,7 Divinylfluorene Based Conjugated Polymers

Electronic Structure and Energy Level Characterization

The electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a fundamental property of conjugated polymers that governs their charge injection and transport capabilities, as well as their performance in electronic devices.

The HOMO and LUMO energy levels of conjugated polymers based on 9,9-dihexylfluorene (B1587949) derivatives are commonly determined using electrochemical methods like cyclic voltammetry. From the onset oxidation and reduction potentials, the HOMO and LUMO energy levels can be calculated. For instance, in a series of copolymers, the HOMO energy levels were found to range from -5.28 eV to -5.61 eV, while the LUMO energy levels varied from -3.31 eV to -4.02 eV. researchgate.net These values are influenced by the nature of the comonomer copolymerized with the fluorene (B118485) unit. For example, increasing the electron-withdrawing ability of the comonomer can lead to a significant decrease in the LUMO energy level. researchgate.net

Photoelectron spectroscopy is another powerful technique for probing the electronic structure. Ultraviolet photoelectron spectroscopy (UPS) can be used to directly measure the ionization potential, which corresponds to the HOMO level. For a film of poly(9,9-dioctylfluorene) (PFO), a closely related polymer, the ionization potential was determined to be 5.60 ± 0.05 eV. researchgate.net

The introduction of specific end-capper groups can also influence the electronic structure. For poly(9,9-dioctylfluorenyl-2,7-diyl) (PDOFO) end-capped with polyhedral oligomeric silsesquioxanes (POSS), the ionization potential was estimated to be 5.73 eV and the electron affinity (related to the LUMO level) was 2.2 eV, as determined from cyclic voltammetry measurements. researchgate.net

| Polymer | HOMO Level (eV) | LUMO Level (eV) | Method |

|---|---|---|---|

| PQ1 | -5.61 | -3.65 | Cyclic Voltammetry |

| PQ2 | -5.28 | -3.31 | Cyclic Voltammetry |

| PQ3 | -5.31 | -4.02 | Cyclic Voltammetry |

| PQ4 | -5.59 | -3.86 | Cyclic Voltammetry |

| PFO | -5.60 ± 0.05 | - | UPS |

| PDOFO-POSS | -5.73 | -2.2 | Cyclic Voltammetry |

The optical band gap (Eg) is a critical parameter that determines the absorption and emission properties of the polymer. It is typically derived from the onset of the absorption spectrum in the UV-Visible region. For a poly(9,9-dioctylfluorene) (PFO) film, the energy band gap was estimated to be 3.10 ± 0.10 eV using X-ray photoelectron spectroscopy (XPS) shake-up peaks. researchgate.net This value was found to be closer to the optical absorption maximum rather than the absorption edge, suggesting that the maximum absorption peak may provide a better approximation of the electronic band gap. researchgate.net

In another study, the optical band gap of a PVA polymer was significantly narrowed from 5.8 eV to 1.82 eV by incorporating a Co2+-polyphenol complex, demonstrating the tunability of the band gap through composite formation. mdpi.com While not directly a 9,9-dihexyl-2,7-divinylfluorene-based polymer, this illustrates a general principle applicable to conjugated polymer systems.

Photophysical Behavior in Solution and Solid State

The photophysical properties of these polymers, including their absorption and emission of light, are central to their use in applications such as organic light-emitting diodes (OLEDs) and polymer solar cells.

The UV-Visible absorption spectra of 9,9-dihexylfluorene-based polymers are characterized by strong absorption bands in the ultraviolet region, corresponding to π-π* transitions along the conjugated backbone. The position of the absorption maximum (λmax) is indicative of the effective conjugation length. For poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl], the λmax is observed at 374 nm. sigmaaldrich.com

Simulation of the electronic absorption spectra of oligo(2,7-9,9'-dihexylfluorene-diyl)s has shown that the critical conjugation length is reached between 6 and 7 monomer units. researchgate.net In the solid state, poly(9,9-dioctylfluorene) (PFO) can exist in different conformations, including a glassy phase and a more planar β-conformation. The β-conformation exhibits a longer effective conjugation length, leading to a red-shifted absorption. mdpi.com Thermal annealing can induce a blue shift in the absorption spectrum, which is attributed to a decrease in the effective conjugation length of the polymer. mdpi.com

Polymers based on 9,9-dihexylfluorene are known for their strong blue photoluminescence. Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, for example, exhibit high photoluminescence quantum yields and are promising as blue emitters in OLEDs. researchgate.net The photoluminescence spectra of poly(2,7-9,9'-dihexylfluorene-diyl) are typically characteristic of the disordered α-backbone chain conformation. researchgate.net

The introduction of end-capper groups can significantly enhance the luminance and efficiency of polymer light-emitting diodes (LEDs). researchgate.net For instance, end-capping poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl] with dimethylphenyl resulted in a more than five-fold increase in the maximum external quantum efficiency compared to the non-end-capped polymer. researchgate.net

The photoluminescence quantum yield can be affected by factors such as cis-trans isomerization of certain comonomers, which can be difficult to control during film formation. nih.gov

The photophysical behavior of conjugated polymers is governed by the dynamics of excitons, which are bound electron-hole pairs generated upon photoexcitation. In these systems, exciton (B1674681) dynamics span multiple timescales, from ultrafast femtosecond processes within a single polymer chain to slower post-picosecond processes involving incoherent Förster resonance energy transfer (FRET) between chains. frontiersin.org

Theoretical descriptions of exciton dynamics are complex due to the large number of atoms and the strong coupling between electronic and nuclear degrees of freedom. frontiersin.org In the solid state, energy transfer processes can occur, leading to a decrease in the fluorescence lifetime. researchgate.net The coupling of excitons to nuclear vibrations (exciton-polarons) is another important factor that influences both the spectroscopy and the dynamics of excitons in these materials. frontiersin.org

Photoluminescence Emission Mechanisms and Quantum Yields

Influence of Aggregation-Induced Quenching (ACQ)

Aggregation-induced quenching (ACQ) is a common phenomenon in many conjugated polymers, where the close proximity of polymer chains in the solid state or in aggregates leads to a significant decrease in photoluminescence quantum yield (PLQY) compared to dilute solutions. This reduction in emission efficiency is often attributed to the formation of non-emissive or weakly emissive intermolecular species, such as excimers, and is a critical consideration for the performance of organic light-emitting diodes (OLEDs).

In the context of this compound-based polymers, the bulky dihexyl substituents at the C9 position of the fluorene monomer are strategically incorporated to mitigate ACQ. These alkyl chains increase the steric hindrance between polymer backbones, thereby preventing the close packing that facilitates quenching processes.

Research on various polyfluorene derivatives has demonstrated the effectiveness of this approach. For instance, studies on poly(9,9-dioctylfluorene) (PFO), a closely related polymer, show that while aggregation can lead to red-shifted emissions due to π–π interactions, the solid-state PLQY can remain relatively high. mdpi.com The introduction of bulky side chains helps to maintain a disordered, glassy conformation in the solid state, which limits the formation of quenching sites. researchgate.net

However, the effectiveness of bulky side chains in completely suppressing ACQ can be limited. In some cases, even with bulky substituents, aggregation can still occur, particularly in poor solvents or in thin films, leading to a decrease in luminescence. For example, studies on anthracene-based conjugated polymers, which also suffer from strong π-π stacking, have shown that a significant reduction in PLQY from solution to the solid state is common. rsc.org This underscores the ongoing challenge of controlling intermolecular interactions in conjugated polymers.

The table below summarizes the photoluminescence quantum yields of a related fluorene-based polymer in solution and as a thin film, illustrating the impact of aggregation.

| Polymer System | PLQY in Solution (ΦF sol) | PLQY in Film (ΦF film) | PLQY Ratio (ΦR = ΦF film/ΦF sol) |

| Anthracene-based polymer | ~40% | Significantly lower than solution | Low |

| Alkylene-encapsulated anthracene (B1667546) polymer | ~40% | ~40% | ~1 |

This data for an encapsulated anthracene polymer highlights a successful strategy to overcome ACQ, achieving a remarkable retention of luminescence in the solid state. rsc.org While specific data for this compound copolymers is not detailed in the provided results, the principles observed in these related systems are directly applicable. The vinyl groups on the this compound monomer offer sites for crosslinking, which could be another strategy to lock in a desirable, non-aggregated conformation and thus mitigate ACQ.

Electrochemical Properties and Redox Behavior (e.g., Cyclic Voltammetry)

The electrochemical properties of this compound-based polymers are crucial for their application in electronic devices, as they determine the energy levels for charge injection and transport. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these materials, allowing for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The HOMO level is typically determined from the onset of the oxidation peak in the CV scan, while the LUMO level can be estimated from the onset of the reduction peak or calculated by adding the optical bandgap (determined from the absorption edge in the UV-Vis spectrum) to the HOMO energy. These energy levels are critical for matching with the work functions of electrodes and the energy levels of adjacent layers in an OLED to ensure efficient charge injection and transport.

For polyfluorene-based polymers, the HOMO level is generally associated with the fluorene unit, which acts as the electron donor. The introduction of different comonomers can tune the HOMO and LUMO levels. For example, incorporating electron-withdrawing units can lower both the HOMO and LUMO levels, which can be beneficial for electron injection and improving the stability of the polymer. rsc.org

Studies on various polyfluorene copolymers have shown that the electrochemical properties can be systematically modified. For instance, in copolymers of fluorene and thiophene-benzothiadiazole-thiophene (TBT), the CV reveals irreversible reduction and oxidation processes associated with the TBT units. researchgate.net The HOMO and LUMO levels suggest an ambipolar character for these polymers. researchgate.net In another example, copolymerizing fluorene with dibenzothiophene-S,S-dioxide units led to a decrease in the LUMO energy level from -2.17 eV to -2.37 eV as the comonomer content increased, which is advantageous for electron injection. rsc.org

The table below presents typical electrochemical data for polyfluorene-based polymers, illustrating the range of HOMO and LUMO levels that can be achieved through copolymerization.

| Polymer System | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

| Poly[(9,9-dioctylfluorene)-alt-(4,7-bis(3-hexylthien-5-yl)-2,1,3-benzothiadiazole)] | Varies with hexyl substitution | Varies with hexyl substitution | Consistent with optical bandgap |

| Poly[fluorene-co-dibenzothiophene-S,S-dioxide] (5% SO) | - | -2.17 | - |

| Poly[fluorene-co-dibenzothiophene-S,S-dioxide] (20% SO) | - | -2.37 | - |

The electrochemical polymerization of fluorene derivatives has also been explored as a method to synthesize conductive polymer films. sioc-journal.cn For 9,9-dioctylfluorene, electrochemical polymerization in boron trifluoride diethyl etherate resulted in a polymer with good electrochemical behavior and conductivity. sioc-journal.cn This highlights the redox activity of the fluorene monomer and its potential for creating electroactive materials.

Structure Performance Relationships in 9,9 Dihexyl 2,7 Divinylfluorene Based Conjugated Polymers for Functional Devices

Impact of Alkyl Side Chain Engineering at C-9 Position

Role of Hexyl Groups on Polymer Solubility and Processability

The presence of two hexyl chains at the C-9 position of the fluorene (B118485) monomer is a key design feature that ensures good solubility of the resulting polymers in common organic solvents. This enhanced solubility is critical for solution-based processing techniques, such as spin-coating and printing, which are essential for the fabrication of large-area and flexible electronic devices.

The bulky and flexible nature of the hexyl groups disrupts the close packing of the polymer chains in the solid state, which would otherwise lead to strong intermolecular interactions and poor solubility. This "solubilizing effect" allows for the formation of uniform and high-quality thin films, a prerequisite for efficient device performance. For instance, copolymers incorporating 9,9-dioctylfluorene, a close structural relative, are noted for their solubility in common organic solvents like tetrahydrofuran (B95107) (THF), chloroform, and chlorobenzene, facilitating their use in device fabrication. doi.org

Influence on Film Formation and Supramolecular Order

The hexyl side chains at the C-9 position significantly influence the morphology and supramolecular ordering of the polymer films. While they enhance solubility, they also introduce a degree of steric hindrance that can affect how the polymer backbones arrange themselves in the solid state. This interplay between solubility and packing is a critical factor in determining the electronic properties of the thin film.

Studies on poly(9,9-dihexylfluorene-alt-2,5-dialkoxybenzene) copolymers have shown that the polymer self-organizes into a lamellar structure. nih.gov This ordering is a direct consequence of the microphase separation between the rigid conjugated backbone and the flexible alkyl side chains. nih.gov The length and nature of the alkyl chains can influence the degree of crystallinity and the specific packing motifs adopted by the polymer, which in turn affects charge transport and emission characteristics. The introduction of asymmetric side chains has also been explored as a strategy to enhance coplanarity and structural stability, leading to improved crystalline properties. rsc.org

Effects of Co-monomer Incorporation on Electronic and Optoelectronic Performance

The introduction of different co-monomers into the polymer backbone alongside 9,9-dihexyl-2,7-divinylfluorene is a powerful strategy for tuning the electronic and optoelectronic properties of the resulting materials. This approach allows for the precise tailoring of the polymer's energy levels, emission color, charge carrier mobility, and stability.

Donor-Acceptor (D-A) Architecture Design Principles and Their Impact

A prevalent and highly effective design strategy involves the creation of donor-acceptor (D-A) copolymers. In this architecture, the electron-rich fluorene unit acts as the donor, while an electron-deficient co-monomer serves as the acceptor. This arrangement leads to an intramolecular charge transfer (ICT) interaction, which is fundamental to the polymer's optoelectronic properties. mdpi.com

The key principles of D-A design revolve around the selection of appropriate donor and acceptor units to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the bandgap, determines the polymer's absorption and emission characteristics. Systematic investigations have shown that the planarity, conjugation, and electron delocalization of the acceptor units have a dominant effect on the frontier electronic energy levels. researchgate.netnih.gov By carefully choosing the acceptor unit, the bandgap can be precisely engineered. researchgate.net For instance, incorporating strong acceptor units can significantly lower the LUMO level, leading to a smaller bandgap and a red-shift in the emission color. nih.gov

Table 1: Impact of Donor-Acceptor Architecture on Polymer Properties

| Property | Impact of D-A Architecture |

| Bandgap | Tunable by selecting donor and acceptor units with appropriate energy levels. |

| Absorption/Emission | Red-shifted with stronger acceptor units due to intramolecular charge transfer. |

| Charge Carrier Mobility | Can be enhanced by promoting planar backbone conformations and strong intermolecular interactions. |

Tuning of Emission Wavelength and Charge Carrier Mobility

The incorporation of co-monomers is a primary method for tuning the emission wavelength of fluorene-based polymers. By alternating the 9,9-dihexylfluorene (B1587949) donor with various acceptor units, the emission color can be systematically shifted across the visible spectrum. For example, combining fluorene with benzothiadiazole, a strong acceptor, is a well-established method for achieving green or red emission. nih.gov The specific emission wavelength is determined by the energy of the intramolecular charge transfer state. mdpi.com

Charge carrier mobility, a critical parameter for devices like organic field-effect transistors (OFETs), is also significantly influenced by the co-monomer. The planarity of the polymer backbone is a key factor; more planar structures facilitate stronger π-π stacking between chains, which in turn enhances charge transport. nih.gov The choice of co-monomer can either promote or hinder this planarity. For instance, some co-monomers can introduce steric hindrance and twist the polymer backbone, leading to lower mobility. Conversely, co-monomers that encourage a planar conformation can lead to higher charge carrier mobilities. nih.gov The introduction of certain side chains on the co-monomer can also affect the microphase separation and ordering of the polymer chains, further impacting mobility. nih.gov

Table 2: Co-monomer Effects on Emission and Mobility

| Co-monomer Type | Effect on Emission Wavelength | Effect on Charge Carrier Mobility |

| Strong Electron Acceptor | Significant red-shift | Can be high if planarity is maintained |

| Weak Electron Acceptor | Moderate red-shift | Dependent on resulting backbone conformation |

| Planar Aromatic Unit | Blue to green emission | Generally enhances mobility through π-stacking |

Strategies for Enhancing Luminescence Efficiency and Stability

Improving the luminescence efficiency and operational stability of these polymers is crucial for their application in organic light-emitting diodes (OLEDs). Several strategies involving co-monomer design have been developed to address these challenges.

One approach to enhance luminescence efficiency is to design co-monomers that promote efficient energy transfer from the fluorene unit to the emissive state. mdpi.com Additionally, designing D-A copolymers with a high photoluminescence quantum yield (PLQY) in the solid state is essential. This can be achieved by minimizing non-radiative decay pathways, which are often associated with aggregation-induced quenching. mdpi.com

To improve stability, co-monomers can be chosen to increase the glass transition temperature (Tg) of the polymer, making the thin film morphology more resistant to heat-induced changes during device operation. Furthermore, incorporating co-monomers that are less susceptible to oxidation or other forms of chemical degradation can enhance the long-term stability of the device. The introduction of end-capper groups has also been shown to increase device luminance and efficiency while suppressing undesirable green emission that can arise from fluorenone defects. researchgate.net

Role of Polymer Microstructure on Device Performance

The microstructure of conjugated polymers derived from this compound is a decisive factor in their electronic and optoelectronic properties. This includes the regularity of the polymer chain and the presence of any structural imperfections.

Stereoregularity (e.g., All-Trans Vinylene Bonds) and Effective Conjugation Length

The arrangement of the vinylene bonds along the polymer backbone significantly influences the effective conjugation length, which is the extent over which the π-electron system is delocalized. An all-trans configuration of these bonds leads to a more planar and extended polymer chain. This planarity enhances π-orbital overlap between adjacent monomer units, resulting in a longer effective conjugation length. A longer conjugation length is desirable as it typically leads to a red-shift in the absorption and emission spectra, higher charge carrier mobility, and improved device performance. Conversely, the presence of cis-vinylene bonds introduces kinks in the polymer chain, disrupting the planarity and shortening the effective conjugation length. Studies on similar poly(m-phenylene vinylene) derivatives have shown that different synthetic routes can lead to varying cis-trans bond ratios, which in turn affects the chemical and optical properties of the polymers. researchgate.net

Influence of Structural Defects on Performance

Structural defects within the polymer chain can act as traps for charge carriers and excitons, thereby diminishing device performance. acs.org These defects can arise during polymerization under non-optimal conditions and can include unintended crosslinking, chain termination, or the incorporation of impurities. active3d-trr404.de Such imperfections can disrupt the conjugation pathway, leading to a decrease in charge carrier mobility and luminescence efficiency. Defect engineering, a concept analogous to that used in inorganic semiconductors, aims to control and minimize these detrimental defects in conjugated polymers. acs.org By carefully selecting polymerization methods and purification techniques, the concentration of structural defects can be reduced, leading to materials with improved electronic properties and enhanced device stability. acs.org

Thermal Behavior in Relation to Polymer Architecture and Device Stability

The thermal stability of polymers based on this compound is a critical parameter for the long-term operational stability of electronic devices. The polymer architecture, including the nature of the monomer units and the strength of the intermolecular interactions, dictates its response to thermal stress. For instance, the incorporation of fluorene units into copolymers has been shown to enhance thermal stability compared to their oligo- and polythiophene counterparts. umons.ac.be

Polymers with a high glass transition temperature (Tg) are generally more desirable as they can withstand higher operating temperatures without undergoing morphological changes that could degrade device performance. The bulky dihexyl side chains on the fluorene unit not only enhance solubility but also influence the packing of the polymer chains, which in turn affects the thermal properties. Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, for example, have demonstrated high thermal stability, which is a key attribute for their application in organic light-emitting diodes (OLEDs). researchgate.net

Interfacial Engineering and Supramolecular Organization for Device Optimization

The interfaces between different layers in a functional device, as well as the self-assembly of the polymer chains, are crucial for optimizing performance. tue.nlnih.gov

Impact of Film Morphology on Device Efficiency

The morphology of the thin polymer film, which is influenced by processing conditions, has a profound impact on device efficiency. tue.nl The formation of well-ordered structures, such as fibrillar aggregates resulting from π-π stacking, can create efficient pathways for charge transport. umons.ac.be The interplay between the chemical structure of the polymer and the processing conditions determines the final solid-state organization. tue.nl For example, in some fluorene-thiophene copolymers, the formation of fibrillar structures is indicative of long-range π-stacking, which is beneficial for charge transport in devices like field-effect transistors. umons.ac.be The ability to control the self-assembly of these polymers is therefore a key strategy for enhancing device performance. researchgate.net

Design of Polymer-Nanomaterial Hybrid Systems (e.g., Carbon Nanotube Composites)

Incorporating nanomaterials like single-walled carbon nanotubes (SWCNTs) into a this compound-based polymer matrix can create hybrid systems with enhanced properties. Fluorene-based polymers have shown the ability to selectively interact with and disperse specific types of SWCNTs. researchgate.net This selective wrapping of SWCNTs by the polymer can be leveraged to create composites with tailored electronic properties. For instance, such hybrid materials could be used to fabricate thin-film transistors with high on/off ratios by selectively dispersing semiconducting SWCNTs. researchgate.net The design of these polymer-nanomaterial systems offers a promising route to novel functional materials for a variety of electronic applications.

Interactive Data Table: Properties of Related Fluorene-Based Polymers

This table summarizes key properties of polymers and oligomers related to the this compound family, illustrating the structure-property relationships discussed.

| Polymer/Oligomer Name | Synthesis Method | Key Structural Feature | Application | Reported Performance Metric | Reference |

| Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s | Pd/Cu-catalyzed Sonogashira coupling | Alternating fluorene and alkyne units | Blue Emitter in OLED | High photoluminescence quantum yields, high oxidative and thermal stability | researchgate.net |

| Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) | Not Specified | Polyfluorene backbone | Light-Emitting Polymer in OLED | Max. Luminance: 102.3 Cd/m², Max. EQE: 0.17% (in a specific device configuration) | sigmaaldrich.com |

| Poly(fluorene-alt-bithiophene) | Not Specified | Alternating fluorene and bithiophene units | Active Layer in All-Polymer Transistors | Enhanced thermal and oxidation stability compared to polythiophenes | umons.ac.be |

| Poly(9,9-dihexyl-2,7-dibenzosilole) | Copolymerization of dibromo and bis(boronate) monomers | Dibenzosilole units in the backbone | Single Layer Light-Emitting Device | Better efficiency in comparison to polyfluorene | researchgate.net |

Computational Modeling and Theoretical Investigations of 9,9 Dihexyl 2,7 Divinylfluorene Based Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are instrumental in predicting the geometric and electronic properties of fluorene-based systems, offering a correlation between the molecular conformation and its electronic behavior.

In studies of closely related poly(9,9-dialkylfluorene)s, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been effectively used to optimize molecular structures and calculate shielding constants for interpreting NMR spectra. nih.gov These calculations have established relationships between the inter-monomer torsional angle and the chemical shifts of both carbon-13 and proton nuclei. nih.gov For instance, in poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl] (PF2/6), the chemical shifts of aromatic carbons near the inter-monomer linkage are at a minimum for planar conformations and a maximum for perpendicular (90°) conformations. nih.gov Conversely, the corresponding aromatic proton chemical shifts are highest for planar structures. nih.gov Such theoretical frameworks are crucial for analyzing conformational changes in solution. nih.gov

For oligomers of fluorene (B118485), such as a trifluorene derivative with octyl chains (a close relative of dihexylfluorene), DFT calculations have been used to simulate electronic absorption spectra. researchgate.net These simulations for oligomers of increasing length, from one to eleven repeating units, have indicated that the critical conjugation length is achieved between six and seven monomer units. researchgate.net Furthermore, theoretical calculations of the dipole moment have suggested the formation of a helical conformation that repeats every eight units. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental parameters derived from DFT calculations. These energy levels determine the charge injection and transport capabilities of the material. For a copolymer containing poly[(9,9-dioctylfluorenyl-2,7-diyl)], DFT calculations have been used to estimate the HOMO-LUMO gap. mdpi.com By extrapolating from oligomers of increasing size (from n=1 to 5), the bandgap of the polymer was theoretically determined to be 2.7667 eV, which showed good agreement with the experimentally measured value of 2.756 eV. mdpi.com

Table 1: Theoretical and Experimental Bandgap of a Fluorene Copolymer

| Method | Bandgap (eV) |

|---|---|

| Theoretical (DFT Extrapolation) | 2.7667 mdpi.com |

| Experimental | 2.756 mdpi.com |

Molecular Orbital Calculations for Photophysical Property Interpretation

Molecular orbital calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are essential for interpreting the photophysical properties of conjugated molecules like 9,9-Dihexyl-2,7-divinylfluorene. These calculations provide insights into electronic transitions, absorption and emission spectra, and excited state dynamics.

TD-DFT calculations performed on an oligomer of 9,9-dioctyl-9H-fluorene, specifically 9,9,9′,9′,9″,9″-hexakis(octyl)-2,7′,2′,7″-trifluorene (9HOTF), revealed a high oscillator strength of 2.714 at a wavelength of 350 nm in a toluene (B28343) solvent environment. researchgate.net The oscillator strength is a measure of the probability of a given electronic transition, and a high value indicates a strong absorption. researchgate.net These theoretical findings are instrumental in understanding the intense absorption and emission characteristics of fluorene-based materials.

In another study focusing on a copolymer of poly[(9,9-dioctylfluorenyl-2,7-diyl)], TD-DFT calculations on trimer units predicted a very high oscillator strength of 6.434 for the singlet-singlet transition at 374.43 nm. mdpi.com This strong transition is a key factor in the material's performance as a green emitter in optical applications. mdpi.com The experimental absorption spectra in hexane (B92381) were found to be in good agreement with the theoretical UV-Vis spectra calculated in a vacuum, validating the computational approach. mdpi.com

The photoluminescence spectra of poly(2,7-9,9'-dihexylfluorene-diyl) in various solvents and in the solid state are typically characteristic of a disordered main chain conformation. researchgate.net In the solid state, energy transfer processes can occur, leading to a decrease in the fluorescence lifetime. researchgate.net Molecular orbital calculations help to elucidate that both photoluminescence and electroluminescence originate from the same emissive units within the material. researchgate.net

Table 2: Calculated Photophysical Properties of Fluorene-Based Systems

| System | Method | Calculated Property | Value | Wavelength (nm) |

|---|---|---|---|---|

| 9,9,9′,9′,9″,9″-hexakis(octyl)-2,7′,2′,7″-trifluorene | TD-DFT | Oscillator Strength | 2.714 researchgate.net | 350 researchgate.net |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)]-based copolymer (trimer) | TD-DFT | Oscillator Strength | 6.434 mdpi.com | 374.43 mdpi.com |

Theoretical Studies on Intramolecular Charge Transfer and Energy Transfer Processes

While specific theoretical studies on intramolecular charge transfer (ICT) within the this compound monomer are not extensively documented in readily available literature, the principles can be inferred from studies on related donor-acceptor fluorene systems. ICT is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is crucial for applications in nonlinear optics and as sensitizers in photovoltaic devices.

Theoretical studies on fluorene acceptors linked to 1,3-dithiole donor moieties have explored ICT properties. researchgate.net These D-A (Donor-Acceptor) and D-π-A (Donor-pi bridge-Acceptor) systems exhibit ICT, which influences their redox behavior and optical properties. researchgate.net

Computational studies on poly(9,9-dihexylfluorene-2,7-diyl) (PDHF) using Monte Carlo simulations based on DFT calculations have provided insights into the chain conformations in solution. nih.gov These simulations, which account for the rotational freedom between fluorene units, predict chain structures with long sections interrupted by sharp loops. nih.gov Understanding these conformational dynamics is a prerequisite for accurately modeling both intramolecular and intermolecular energy transfer processes.

Emerging Applications and Future Research Directions for 9,9 Dihexyl 2,7 Divinylfluorene Derived Materials

Advanced Organic Light-Emitting Diode Architectures and Performance Enhancement

Polymers incorporating 9,9-dihexyl-2,7-divinylfluorene are instrumental in the development of advanced Organic Light-Emitting Diode (OLED) architectures. These materials are often used as the emissive layer in OLEDs due to their intrinsic blue emission, a critical component for full-color displays and white lighting. ossila.com Research has shown that oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, synthesized via Sonogashira coupling, are highly soluble and exhibit strong blue fluorescence, leading to the successful fabrication of bright blue light-emitting diodes. researchgate.netnih.gov

Performance enhancement in these OLEDs is a key area of investigation. One strategy involves the synthesis of fluorene (B118485) derivatives with different substituents at the C-2 and C-7 positions to fine-tune the electronic properties and influence the π-conjugation of the molecules. semanticscholar.org For instance, incorporating moieties like biphenyl-ethynyl or methoxynaphthalen-ethynyl can alter the emission color and improve device efficiency. mdpi.com

Furthermore, the architecture of the OLED device itself plays a crucial role. The use of advanced co-deposition techniques and tuned OLED architectures has been shown to improve device parameters. semanticscholar.org For example, introducing a Poly-TPD interlayer at varying concentrations between the hole injection layer and the perovskite emissive layer can facilitate efficient hole transport, suppress electron leakage, and promote balanced charge recombination, significantly enhancing luminescence efficiency. acs.org Research on copolymers, such as those containing 9,9-dioctylfluorene and 2,1,3-benzothiadiazole (B189464) units, has demonstrated that inducing a β-phase conformation in the polymer backbone can lead to significant improvements in LED performance. acs.org This conformational change can reduce the hole injection barrier, increase hole mobility, and lead to more balanced charge transport, resulting in higher luminance and external quantum efficiency. acs.org

Table 1: Performance of an Optimized Perovskite UV-LED

| Parameter | Value |

| Maximum Luminance | 245.9 cd/m² |

| Current Efficiency (CE) | 4.69 cd/A |

| External Quantum Efficiency (EQE) | 2.41% |

| Peak Emission Wavelength | 401 nm |

| Data sourced from a study on short-wavelength perovskite UV-LEDs. acs.org |

Next-Generation Organic Photovoltaic Devices and Power Conversion Efficiency Optimization

In the realm of organic photovoltaics (OPVs), polymers derived from this compound and its analogs are valued for their high charge-carrier mobility and good processability. ossila.com These materials are often employed in the active layer of OPV devices, where they act as either electron donors or acceptors. The broad absorption and tunable energy levels of fluorene-based polymers allow for efficient harvesting of solar energy.